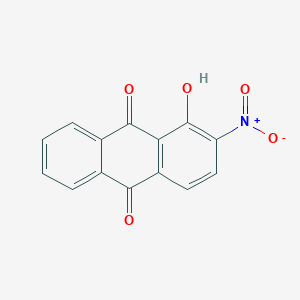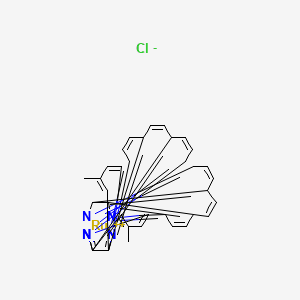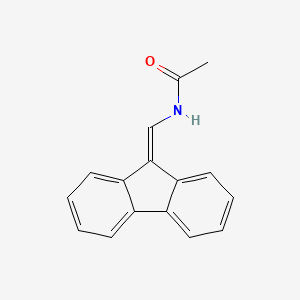![molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the reactive sites of the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties
Uniqueness
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to the combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization and a broad spectrum of potential pharmacological activities .
Propriétés
Formule moléculaire |
C8H7N3OS |
|---|---|
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |
Clé InChI |
LQRWOMHIYRNZBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)






![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)





